molecular formula CO4 B8564812 Carbogen CAS No. 8063-77-2

Carbogen

Cat. No.: B8564812
CAS No.: 8063-77-2
M. Wt: 76.01 g/mol
InChI Key: UBAZGMLMVVQSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbogen is a gaseous mixture of 95% oxygen (O₂) and 5% carbon dioxide (CO₂). It is primarily used in oncology to enhance tumor oxygenation, thereby improving the efficacy of radiotherapy and chemotherapy. The addition of CO₂ counteracts oxygen-induced vasoconstriction, promoting better blood flow and oxygen delivery to hypoxic tumor regions . Clinical trials, such as BCON (bladder cancer) and ARCON (laryngeal cancer), demonstrated significant survival benefits when this compound was combined with nicotinamide and radiation, with 5-year survival rates increasing from 39% to 50% in bladder cancer . Preclinical studies show this compound increases tumor pO₂ (partial oxygen pressure) in gliomas (9L, C6, F98 models) by 6.9–22 mmHg, depending on tumor type and vascularization .

Properties

CAS No.

8063-77-2

Molecular Formula

CO4

Molecular Weight

76.01 g/mol

InChI

InChI=1S/CO2.O2/c2-1-3;1-2

InChI Key

UBAZGMLMVVQSCD-UHFFFAOYSA-N

SMILES

C(=O)=O.O=O

Canonical SMILES

C(=O)=O.O=O

physical_description

Compressed gas, oxidizing, n.o.s. appears as a gas that liberates oxygen, which intensifies the rate of combustion in a fire. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information.

Origin of Product

United States

Scientific Research Applications

Neurological Applications

1.1 Treatment of Epilepsy

Recent studies have highlighted the potential of carbogen inhalation in managing epilepsy. Research indicates that inhaling 5% carbon dioxide may manipulate brain pH levels, offering a novel therapeutic strategy for seizure suppression. In controlled experiments with rats and macaques, this compound demonstrated a rapid anticonvulsant effect, significantly reducing seizure activity within 1-2 minutes after administration. This effect was consistent across both animal models and human trials, suggesting that this compound could serve as a prophylactic treatment for patients who can anticipate seizures .

1.2 Non-Convulsive Status Epilepticus

In a study examining the effects of this compound on electroencephalogram (EEG) patterns during non-convulsive status epilepticus, researchers found significant changes in band power and functional connectivity across various frequency sub-bands. The inhalation of this compound resulted in notable EEG changes, indicating its potential utility in acute neurological conditions .

Oncological Applications

2.1 Enhancing Tumor Oxygenation

This compound has been extensively studied for its ability to enhance oxygenation in tumors, particularly in prostate cancer. In clinical trials, patients inhaling this compound showed a mean reduction in tumor hypoxia markers, indicating improved oxygen delivery to cancerous tissues. The mechanism is believed to involve increased intravascular oxygen availability and transient vasodilation effects mediated by carbon dioxide .

Table 1: Summary of Tumor Oxygenation Studies with this compound

Study ReferenceTumor TypeResultsStatistical Significance
Prostate CancerMean reduction in R2: 6.4% (DU145)P=0.003
General TumorsIncreased tumor oxygenation observedWell tolerated

Audiological Applications

3.1 Protection Against Noise-Induced Hearing Loss

Research has shown that this compound can mitigate hearing loss caused by noise exposure. In animal studies, subjects exposed to high-decibel noise while inhaling this compound exhibited less threshold shift compared to controls breathing air. This suggests that the vasodilatory effects of carbon dioxide may enhance cochlear blood flow and oxygenation, thereby protecting auditory structures from damage .

Physiological Effects and Mechanisms

This compound's efficacy is attributed to its ability to modify physiological responses through enhanced blood flow and oxygen delivery. The carbon dioxide component acts as a vasodilator, increasing blood flow to tissues that may be hypoxic or ischemic.

Future Directions and Clinical Implications

The promising results from various studies indicate that this compound could be integrated into clinical practice for treating neurological disorders and enhancing cancer therapies. Future research should focus on optimizing delivery methods and understanding the long-term effects of this compound inhalation.

Chemical Reactions Analysis

Insertion into Carbon-Metal Bonds

Transition metals (Pd, Cu, Ni) facilitate CO₂ insertion into organometallic substrates to form carboxylic acids. For example:

  • Organoboron reagents : Copper catalysts (e.g., IPrCu-NHC) enable carboxylation of aryl-, alkenyl-, and alkylboronic acids, yielding carboxylic acids with high functional-group tolerance .

  • Alkynes and alkenes : Nickel and palladium complexes mediate hydrocarboxylation of unsaturated bonds using CO₂ and reducing agents (e.g., Et₂Zn, hydrosilanes) .

Hydrocarboxylation Mechanisms

Hydrocarboxylation of alkenes and alkynes proceeds via metal-hydride intermediates. For example:

  • Nickel-catalyzed syn-hydrocarboxylation of alkynes with CO₂ and Et₂Zn achieves regioselectivity through a six-membered transition state .

  • Palladium-mediated hydrocarboxylation of allenes proceeds via σ-allylpalladium intermediates, selectively forming β,γ-unsaturated carboxylic acids .

Catalytic Fixation by Nickel Complexes

A planar nickel hydroxide complex, [Niᴵᴵ(NNN)(OH)]⁻, rapidly fixes CO₂ into bicarbonate (k = 9.5 × 10⁵ M⁻¹s⁻¹ at 298 K) . The mechanism involves:

  • Precursor complex formation between Ni-OH and CO₂.

  • CO₂ insertion into the Ni-OH bond via a four-center transition state.

  • Rearrangement to a stable Ni(η¹-OCO₂H) product.

Kinetic Data

ParameterValue
Activation enthalpy (ΔH‡)3.2 ± 0.5 kcal/mol
Activation entropy (ΔS‡)-20 cal/mol·K

This reaction mirrors the efficiency of carbonic anhydrase, highlighting CO₂’s redox versatility .

Transition Metal Catalysts in CO₂ Activation

Catalytic systems vary in efficiency and selectivity:

CatalystSubstrateRate Constant (M⁻¹s⁻¹)Selectivity (CO vs. H₂)
CuOrganoboron10³–10⁵>90% CO
PdAllenes10²–10³80–95% CO
NiAlkenes/alkynes10⁵–10⁶>95% CO

DNA immobilization of cobalt-porphyrin catalysts enhances CO selectivity (vs. H₂) by 30% in aqueous solutions .

Kinetics and Mechanistic Insights

CO₂ fixation kinetics are influenced by:

  • Temperature : Lower temperatures favor bicarbonate stability (e.g., k = 88.2 s⁻¹ at 218 K vs. 49.7 s⁻¹ at 243 K with H₂O) .

  • Solvent : Non-aqueous solvents (e.g., DMF) minimize competing hydration reactions .

Rate Law : For Ni-mediated fixation, kobs = k₂[CO₂], confirming bimolecular kinetics .

Comparison with Similar Compounds

Comparison with Similar Compounds and Therapies

Carbogen vs. Hyperbaric Oxygen (HBO)

Parameter This compound (95% O₂ + 5% CO₂) Hyperbaric Oxygen (100% O₂)
Oxygenation Mechanism CO₂ prevents vasoconstriction, enhancing O₂ delivery . Pure O₂ under high pressure dissolves directly into plasma .
Duration of Effect Transient (15–60 minutes) . Short-lived (~15 minutes post-treatment) .
Clinical Efficacy Improves survival in bladder/laryngeal cancers ; variable response in gliomas . Mixed outcomes; greater variability in trial results .
Practicality Administered at normal atmospheric pressure . Requires specialized chambers, limiting accessibility .
  • Key Findings :
    • HBO produces larger oxygenation effects in some tumors but is less practical .
    • This compound’s CO₂ component mitigates vasoconstriction, improving sustained O₂ delivery compared to pure O₂ .

This compound vs. 100% Oxygen (Normobaric)

Parameter This compound 100% Oxygen
Blood Flow Effects CO₂ dilates arterioles, maintaining perfusion . O₂ causes vasoconstriction, reducing flow by 56% .
Tumor Radiosensitization Enhances radiation damage (e.g., 1.6× increase in FSaII tumor cell kill) . Limited efficacy due to poor perfusion .
Clinical Use Preferred for retinal artery occlusion and tumors . Rarely used due to adverse vascular effects .
  • Key Findings :
    • In retinal studies, this compound reduced blood flow by 42% vs. 56% for 100% O₂, making it safer for ocular applications .
    • This compound’s oxygenation effect is more consistent in tumors with heterogeneous vasculature .

This compound Combined with Adjunct Therapies

2.3.1 this compound + Nicotinamide
  • Mechanism : Nicotinamide reduces acute hypoxia by stabilizing blood flow, while this compound addresses chronic hypoxia .
  • Efficacy :
    • In SCCVII tumors, the combination increased radiation enhancement factors from 1.3 (nicotinamide alone) to 1.6 .
    • Human trials showed a 17–22% increase in tumor perfusion with pretreatment nicotinamide .
2.3.2 this compound + Fluosol-DA
  • Mechanism : Fluosol-DA (perfluorochemical emulsion) carries oxygen, synergizing with this compound to reoxygenate hypoxic regions .
  • Efficacy :
    • Increased melphalan antitumor activity by 1 log cell kill in fibrosarcomas .
    • Delayed photodynamic therapy (PDT)-induced hypoxia in RIF tumors, improving response .

This compound vs. Other Gas Mixtures

  • 5% CO₂ + 95% O₂ vs. 2% CO₂ + 98% O₂ :
    • Higher CO₂ (5%) improves vasodilation and O₂ uptake in tumors .
    • BCON trial used 2% CO₂, while preclinical models often use 5% for optimal effects .

Critical Research Findings

  • Tumor-Specific Variability: 9L gliomas showed declining responsiveness to this compound over 5 days due to vascular collapse, whereas C6 gliomas maintained consistent oxygenation .
  • Imaging Biomarkers: BOLD-MRI detects this compound-induced oxygenation but cannot predict which tumors will respond . 18F-FDG PET revealed reduced glucose metabolism in hypoxic tumor regions during this compound breathing, aiding treatment assessment .

Clinical and Preclinical Limitations

  • Temporal Limitations : Oxygenation effects last <60 minutes, requiring precise timing with radiotherapy .
  • Heterogeneity : Response varies by tumor type (e.g., F98 vs. 9L gliomas) and vascular integrity .
  • Combination Challenges : Fluosol-DA requires co-administration with this compound for optimal drug delivery, complicating protocols .

Preparation Methods

Historical Development of Carbogen Preparation

This compound, originally termed Meduna’s Mixture, was first formulated in the 1930s as a 30% CO₂ and 70% O₂ blend for psychiatric therapy . Over time, its composition has been refined for applications such as radiotherapy enhancement , epilepsy treatment , and respiratory diagnostics . Early methods relied on manual mixing of gases using pressure gauges, but modern protocols emphasize precision, reproducibility, and safety .

Static Manometric Preparation

The partial pressure method remains a foundational technique for small-scale this compound synthesis. This approach involves sequential addition of CO₂ and O₂ into a cylinder to predetermined pressures, calculated using compressibility factors and gas laws .

Table 1: Partial Pressure Parameters for 5% CO₂/95% O₂ this compound

ComponentPartial Pressure (bar)Compressibility Factor (Z)
CO₂0.50.993
O₂9.51.004

This method ensures homogeneity post-equilibration but requires rigorous post-mixing validation via gas chromatography or infrared spectroscopy .

Dynamic Flow-Based Mixing

Industrial-scale production often employs dynamic blending , where CO₂ and O₂ are mixed at controlled flow rates before compression. A study by Linde Gas GmbH demonstrated that maintaining a 10:1 O₂-to-CO₂ mass flow ratio achieves ±0.5% composition accuracy . Critical parameters include:

  • Temperature stability (±1°C) to prevent liquefaction of CO₂ .

  • Laminar flow conditions (Reynolds number < 2,100) to avoid stratification .

Equation 1: Dynamic Flow Ratio

\dot{m}{O2} = 19 \times \dot{m}{CO2} \quad \text{(for 5% CO₂ mixture)}

Gravimetric and Volumetric Techniques

High-precision applications (e.g., pharmaceutical manufacturing) utilize gravimetric methods , where gases are weighed to ±0.001 g precision. For a 10 L cylinder containing 5% CO₂:

Table 2: Gravimetric Preparation Protocol

StepActionMass (g)
1Evacuate cylinder0
2Add CO₂22.0
3Add O₂418.0

Volumetric methods, though less precise, are employed in field applications using calibrated gas burettes .

Industrial-Scale Production

Large facilities use cryogenic distillation to separate CO₂ and O₂ from air, followed by automated mixing systems. Key industrial benchmarks include:

  • Purity standards: CO₂ ≥ 99.995%, O₂ ≥ 99.7% .

  • Throughput: 500–1,000 L/min at 200 bar .

Safety Note : Cylinders must undergo helium leak testing (sensitivity: 1×10⁻⁶ mbar·L/s) and burst pressure checks (≥300 bar) .

Medical-Grade this compound Preparation

For clinical use, this compound must adhere to pharmacopeial standards (e.g., USP-NF). The protocol includes:

  • Aseptic filtration through 0.2 µm membranes .

  • Moisture control (<67 ppm H₂O) to prevent microbial growth .

  • Validation via mass spectrometry for isotopic purity .

A 2025 trial demonstrated that 5% CO₂ mixtures reduced epileptic seizure duration by 70% when administered within 1 minute of onset .

ParameterThresholdMonitoring Tool
CO₂ concentration1.5–50%NDIR sensor
O₂ concentration50–98.5%Paramagnetic analyzer
Particulate matter<100 particles/m³Laser particle counter

Post-preparation, cylinders are labeled with CGA-540 valves to prevent accidental misuse .

Recent Advances in Preparation Technologies

  • Microfluidic Mixers : Lab-on-chip devices achieving ±0.1% composition accuracy for research applications .

Applications and Implications

  • Neuroscience : this compound with 5% CO₂ suppresses cortical afterdischarges in primates by 70% .

  • Pulmonary Diagnostics : 30% CO₂ mixtures test bronchial reactivity in asthma patients .

  • Oncology : Enhances tumor oxygenation during radiotherapy, improving survival rates by 15–20% .

Q & A

Q. What ethical safeguards are critical for this compound studies involving human participants?

  • Methodological Answer: Protocols must:
  • Monitor adverse effects: Document dyspnea, anxiety, or hypercapnia symptoms during inhalation.
  • Informed consent: Disclose risks of CO₂-induced panic (common in psychiatric studies ).
  • Exit criteria: Terminate sessions if SpO₂ exceeds 100% or EtCO₂ rises >50 mmHg.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbogen
Reactant of Route 2
Carbogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.